Galacturonan oligosaccharides DP3
Description
Contextualization of Pectic Oligosaccharides in Plant Cell Wall Biochemistry
Plant cell walls are dynamic structures primarily composed of cellulose, hemicellulose, and pectin (B1162225). nih.govwhiterose.ac.ukjove.com Pectins, a diverse group of galacturonic acid-rich polysaccharides, are major components of the primary cell walls of terrestrial plants and the middle lamella, where they play crucial roles in cell adhesion and wall hydration. nih.govjove.com The complex structure of pectin includes several domains, with homogalacturonan, a linear polymer of α-1,4-linked D-galacturonic acid, being the most abundant. nih.govnih.gov
Pectic oligosaccharides (POS) are fragments of pectin released through enzymatic or chemical hydrolysis. researchgate.net These oligosaccharides are not merely structural breakdown products but are increasingly recognized as bioactive molecules with diverse functions. The generation and presence of specific POS, such as galacturonan oligosaccharides, can be indicative of cell wall remodeling processes during plant growth, development, and in response to environmental stimuli.
Structural Distinctiveness of Galacturonan Oligosaccharides with Degree of Polymerization 3 (DP3)
Galacturonan oligosaccharides DP3 are defined by their precise chemical structure, consisting of three α-1,4-linked galacturonic acid units. elicityl-oligotech.com This specific chain length distinguishes them from other pectic oligosaccharides with varying degrees of polymerization. mdpi.com The fundamental repeating unit is galacturonic acid, a sugar acid derived from galactose.
The structural characteristics of galacturonan oligosaccharides, including their degree of polymerization, can be determined using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (LC/MS). mdpi.com The degree of polymerization is a critical factor influencing the biological activity of these molecules. tandfonline.com
Table 1: Structural Details of Galacturonan Oligosaccharide DP3
| Attribute | Description |
| Glycan Structure | GalAα1-4GalAα1-4GalA elicityl-oligotech.com |
| Degree of Polymerization (DP) | 3 |
| Monomeric Unit | Galacturonic Acid |
| Linkage Type | α-1,4-glycosidic bonds |
| Chemical Formula | C18H23O19Na3 elicityl-oligotech.com |
This table is interactive. You can sort and filter the data.
Fundamental Role of Pectic Oligosaccharides in Biological Systems
Pectic oligosaccharides, including those with a DP3, are recognized for their significant biological roles. In plants, they can act as signaling molecules, participating in responses to developmental cues and environmental stresses. fao.org For instance, they have been shown to be involved in plant defense mechanisms and can influence growth and development. fao.org
Beyond the plant kingdom, pectic oligosaccharides have demonstrated various bioactivities. Research has highlighted their potential as prebiotics, selectively promoting the growth of beneficial gut bacteria. mdpi.comnih.gov The fermentation of these oligosaccharides in the colon can lead to the production of short-chain fatty acids, which are known to have numerous health benefits. nih.gov Furthermore, studies have explored their antioxidant and other potential therapeutic properties. tandfonline.com
Overview of Current Research Paradigms and Scholarly Significance
Current research on this compound and other pectic oligosaccharides is multifaceted. A significant area of investigation focuses on their enzymatic production from agricultural by-products, which is seen as a sustainable approach to generating these valuable compounds. researchgate.nettandfonline.com
Another key research paradigm is the structure-function relationship of these molecules. Scientists are actively exploring how variations in the degree of polymerization and other structural features influence their biological activities, such as their prebiotic potential and their ability to modulate immune responses. tandfonline.commdpi.com The precise mechanisms by which these oligosaccharides are recognized by biological systems and elicit responses are also a major focus of ongoing studies. nih.gov The scholarly significance of this research lies in its potential to develop novel applications in the food, pharmaceutical, and agricultural industries. tandfonline.comnih.gov
Properties
Molecular Formula |
C18H32O16 |
|---|---|
Synonyms |
α(1-4) linked D-galacturonate oligosaccharides DP3 finely separated prepared by galacturonate polysaccharide hydrolysis. Sodium salt. |
Origin of Product |
United States |
Advanced Methodologies for the Biosynthesis and Preparative Isolation of Galacturonan Oligosaccharides Dp3
Enzymatic Depolymerization Strategies from Pectinaceous Substrates
The controlled breakdown of pectin (B1162225), a complex polysaccharide rich in galacturonic acid, is a primary route for producing galacturonan oligosaccharides. rsc.org Pectinaceous substrates from various sources, including citrus peels and apple pomace, serve as abundant raw materials for this process.
Targeted Hydrolysis via Pectinases and Pectate Lyases
Enzymatic hydrolysis offers a specific and efficient means of depolymerizing pectin to yield oligosaccharides. Pectinases, a class of enzymes that degrade pectic substances, are central to this approach. Endo-polygalacturonases (endo-PGs) are particularly relevant as they cleave the α-(1→4) glycosidic bonds within the polygalacturonic acid backbone in a random manner, leading to the release of oligosaccharides of varying lengths. megazyme.comsci-hub.box For instance, endo-PGs from Aspergillus niger have been successfully used to hydrolyze polygalacturonic acid to produce oligogalacturonides (OGs) with a degree of polymerization ranging from 3 to 18. mdpi.com
Pectate lyases are another class of enzymes that cleave the glycosidic linkages in pectic acid, but they act through a β-elimination mechanism, resulting in unsaturated oligosaccharides. The choice of enzyme is critical as it dictates the type and size of the resulting oligosaccharides.
Optimization of Biocatalytic Reaction Conditions for Enhanced DP3 Yield and Specificity
Maximizing the yield and specificity for Galacturonan Oligosaccharides DP3 requires careful optimization of the enzymatic reaction conditions. Key parameters that influence the outcome of the hydrolysis include enzyme concentration, substrate concentration, temperature, pH, and reaction time.
For example, studies have shown that by controlling the concentration of endo-polygalacturonase and the hydrolysis time, the production of specific DPs can be favored. sci-hub.box Longer incubation times can lead to the accumulation of smaller oligosaccharides like DP2 and DP3, while shorter reaction times may yield a higher proportion of larger oligomers. sci-hub.box The simultaneous formation of various oligomers indicates the random cleavage pattern of endo-polygalacturonases. sci-hub.box
Table 1: Exemplary Enzymatic Production of Galacturonan Oligosaccharides
| Enzyme Source | Substrate | Key Products | Reference |
| Aspergillus niger | Polygalacturonic Acid | Oligogalacturonides (DP 3-18) | mdpi.com |
| EPG-M2 | Onion Skins Pectin | DP2 and DP3 | sci-hub.box |
Chemo-Enzymatic Synthesis Approaches for Defined Oligosaccharide Structures
Chemo-enzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical methods to construct well-defined oligosaccharide structures. This approach allows for the creation of specific isomers and derivatives that may not be readily accessible through purely enzymatic or chemical routes.
An example of this strategy involves the enzymatic glycosylation of a chemically modified precursor. For instance, a conformationally constrained derivative of a disaccharide can be enzymatically glycosylated to produce a specific trisaccharide. nih.gov This method provides control over the stereochemistry and linkage of the newly formed glycosidic bond. While specific examples for Galacturonan Oligosaccharide DP3 are not extensively detailed in the provided results, the principles of chemo-enzymatic synthesis are broadly applicable to various oligosaccharides. nih.govresearchgate.net
Chemical Synthesis Pathways for Specific Galacturonan Oligosaccharide DP3 Isomers
Total chemical synthesis provides an alternative route to producing structurally precise Galacturonan Oligosaccharide DP3 isomers. This approach involves a multi-step process of protecting group manipulations and glycosylation reactions to assemble the target molecule from monosaccharide building blocks.
Biotechnological Production Systems and Fermentation for Controlled Oligosaccharide Generation
The use of whole-cell biocatalysts and fermentation processes represents a promising avenue for the large-scale and cost-effective production of galacturonan oligosaccharides. researchgate.net This approach leverages the natural enzymatic machinery of microorganisms to convert substrates into desired oligosaccharides.
Heterologous expression systems, such as the yeast Pichia pastoris, have been employed to produce specific pectinolytic enzymes like endo-polygalacturonases. mdpi.com This allows for the controlled and potentially high-level production of the desired enzyme, which can then be used for the targeted hydrolysis of pectinaceous substrates to generate oligosaccharides, including DP3. mdpi.com The fermentation of oligosaccharides by certain bacteria can also lead to the production of short-chain fatty acids. nih.gov
Downstream Processing and Purification Techniques for High-Purity this compound
Following synthesis or enzymatic production, a crucial step is the isolation and purification of the target Galacturonan Oligosaccharide DP3 from the reaction mixture, which often contains a range of other oligosaccharides, monosaccharides, and residual substrate. researchgate.net
A variety of chromatographic techniques are employed for this purpose. High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is a powerful analytical method for separating and quantifying galacturonic acid oligomers. sci-hub.box For preparative scale purification, techniques such as size-exclusion chromatography and ion-exchange chromatography are commonly used. The combination of different processing stages has been shown to be effective in isolating specific oligogalacturonides, including DP3. rsc.org
Sophisticated Structural Elucidation and Conformational Analysis of Galacturonan Oligosaccharides Dp3
High-Resolution Spectroscopic Techniques for Oligosaccharide Architecture Determination
Spectroscopic methods are indispensable for providing detailed atomic-level information about the structure and conformation of oligosaccharides. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools for determining the covalent structure and three-dimensional shape of molecules like galacturonan DP3. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the structural elucidation of carbohydrates in solution. slu.se For galacturonan oligosaccharides DP3, NMR provides unambiguous evidence for the identity of the monosaccharide units, the position of the glycosidic linkages, and the stereochemistry of the anomeric centers. researchgate.net
Complete assignment of proton (¹H) and carbon (¹³C) NMR spectra is crucial. researchgate.net The anomeric protons (H-1) of the α-linked galacturonic acid residues typically resonate in a distinct downfield region (around 5.0-5.3 ppm) in the ¹H NMR spectrum. Their chemical shift and the magnitude of the scalar coupling constant between H-1 and H-2 (³J(H1,H2)), which is typically around 3-4 Hz, confirm the α-anomeric configuration.
Two-dimensional (2D) NMR experiments are essential for resolving spectral overlap and establishing connectivity.
Correlation Spectroscopy (COSY): Establishes proton-proton couplings within each galacturonic acid residue, allowing for the assignment of all protons in the spin system.
Total Correlation Spectroscopy (TOCSY): Extends the correlation to the entire spin system of a residue, confirming the monosaccharide identity.
Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton with its directly attached carbon, enabling the assignment of carbon signals.
Heteronuclear Multiple Bond Correlation (HMBC): Detects long-range (2-3 bond) correlations between protons and carbons. The key correlation is observed between the anomeric proton (H-1) of one residue and the linkage carbon (C-4) of the adjacent residue, definitively establishing the 1→4 glycosidic linkage. researchgate.net
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts (ppm) for Internal and Terminal Residues of α-1,4-Galacturonan Oligosaccharides. Data extrapolated from literature on homogalacturonan oligosaccharides. researchgate.netresearchgate.net
| Residue Position | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Non-reducing End | H-1 | ~5.12 | ~100.5 |
| H-2 | ~3.85 | ~69.0 | |
| H-3 | ~4.05 | ~70.2 | |
| H-4 | ~4.50 | ~78.5 | |
| H-5 | ~4.95 | ~72.5 | |
| C-6 | - | ~175.0 | |
| Internal Residue | H-1 | ~5.10 | ~100.2 |
| H-2 | ~3.83 | ~68.8 | |
| H-3 | ~4.03 | ~69.8 | |
| H-4 | ~4.48 | ~78.3 | |
| H-5 | ~5.05 | ~72.3 | |
| C-6 | - | ~175.0 | |
| Reducing End (α-anomer) | H-1 | ~5.25 | ~92.5 |
| H-2 | ~3.80 | ~69.2 | |
| H-3 | ~4.00 | ~70.5 | |
| H-4 | ~4.45 | ~79.0 | |
| H-5 | ~4.60 | ~71.8 | |
| C-6 | - | ~175.5 |
Mass spectrometry is a core technology in glycomics, providing data on molecular weight, composition, and sequence. nih.gov For galacturonan DP3 (Chemical Formula: C₁₈H₂₄O₁₉), MS confirms the expected molecular mass and provides structural details through fragmentation analysis. elicityl-oligotech.com
Ionization Techniques: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most common methods for ionizing oligosaccharides. nih.gov ESI is particularly well-suited for coupling with liquid chromatography (LC-MS) and tends to produce multiply charged ions, while MALDI typically generates singly charged ions and is effective for analyzing complex mixtures.
Accurate Mass Determination: High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of the parent ion with high accuracy, confirming the elemental composition of the trisaccharide.
Tandem Mass Spectrometry (MS/MS): To gain sequence information, the parent ion of the galacturonan DP3 is isolated and fragmented, typically via Collision-Induced Dissociation (CID). nih.gov The fragmentation of oligosaccharides occurs predictably at the glycosidic bonds, generating a series of B, C, Y, and Z ions. The mass difference between consecutive Y or B ions corresponds to a specific monosaccharide residue (in this case, galacturonic acid), allowing for sequence verification.
Table 2: Theoretical Mass and Expected MS/MS Fragments for Galacturonan Oligosaccharide DP3 (Sodium Salt Form: C₁₈H₂₃O₁₉Na₃). Calculations are based on average isotopic masses.
| Ion Type | Description | Theoretical m/z (Monoisotopic) |
|---|---|---|
| [M+Na]⁺ | Parent Molecule (as sodium adduct of free acid form) | 599.06 |
| Y₂ | Disaccharide fragment from reducing end | 405.04 |
| B₂ | Disaccharide fragment from non-reducing end | 369.04 |
| Y₁ | Monosaccharide fragment from reducing end | 229.01 |
| B₁ | Monosaccharide fragment from non-reducing end | 193.02 |
Advanced Chromatographic and Electrophoretic Approaches for Purity Assessment and Isomer Separation
Chromatographic and electrophoretic techniques are essential for the purification of galacturonan DP3 from complex mixtures (such as pectin (B1162225) hydrolysates) and for assessing its purity. These methods separate molecules based on their physicochemical properties, including size, charge, and polarity. nih.gov
High-Performance Liquid Chromatography (HPLC) is a cornerstone for oligosaccharide analysis. researchgate.net For acidic oligosaccharides like galacturonan DP3, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a particularly powerful method. researchgate.net
HPAEC-PAD: This technique utilizes a strong anion-exchange stationary phase. At high pH (typically >12), the carboxyl groups of the galacturonic acid residues are fully deprotonated, imparting a strong negative charge to the molecule. This allows for excellent separation based on the number of charged groups (and thus, the degree of polymerization). Pulsed Amperometric Detection (PAD) allows for the direct and highly sensitive detection of underivatized carbohydrates as they are oxidized at the surface of a gold electrode, eliminating the need for chromogenic labeling.
Evaporative Light Scattering Detector (ELSD): As an alternative to PAD, ELSD can be used. This universal detector measures the light scattered by non-volatile analyte particles after the mobile phase has been evaporated. It is useful in gradient elution methods for separating oligosaccharide mixtures. nih.gov
Hydrophilic Interaction Chromatography (HILIC) has emerged as a robust method for the separation of polar compounds, including oligosaccharides. nih.govyoutube.com It provides an alternative selectivity to reversed-phase and ion-exchange chromatography. shodex.com
The principle of HILIC involves a polar stationary phase (e.g., modified with diol, amide, or amino groups) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer. mdpi.com A water-rich layer is formed on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase. More polar analytes, like galacturonan DP3, are more strongly retained. HILIC is highly effective for separating oligosaccharides by their degree of polymerization and is well-suited for interfacing with ESI-MS due to the high organic content of the mobile phase, which promotes efficient ionization. shodex.com
Capillary Electrophoresis (CE) offers high-resolution separation of charged molecules with minimal sample consumption. nih.gov Because galacturonan DP3 contains three carboxylic acid groups, it carries a significant negative charge at neutral or alkaline pH. This property makes it an ideal candidate for CE analysis.
In a typical CE setup, a fused-silica capillary is filled with a background electrolyte (buffer). When a high voltage is applied, analytes migrate according to their charge-to-size ratio. Galacturonan DP3, being anionic, will migrate toward the anode. Often, the polarity is reversed to shorten analysis time. unideb.hu For enhanced sensitivity and detection, especially when using UV absorbance detectors, oligosaccharides can be derivatized with a fluorophore such as 8-aminopyrene-1,3,6-trisulfonate (APTS) prior to analysis by CE with Laser-Induced Fluorescence (CE-LIF) detection. nih.gov This approach provides extremely high sensitivity and allows for the precise quantification and purity assessment of galacturonan DP3. unideb.hu
Conformational Analysis and Molecular Modeling of Galacturonan Oligosaccharide DP3
The three-dimensional structure of galacturonan oligosaccharide DP3 (GalAα1-4GalAα1-4GalA) is not static; rather, it exists as an ensemble of conformations in solution. Understanding these conformations is crucial for comprehending its interactions with enzymes and other biological molecules. Molecular modeling and computational chemistry provide powerful tools to explore the conformational landscape of this oligosaccharide.
The conformational space of galacturonan DP3 is primarily dictated by the rotation around the α-(1→4) glycosidic linkages. Molecular docking and MD simulations can be used to model the interaction of DP3 with the active sites of enzymes like exo-polygalacturonases. nih.gov For instance, studies on the docking of digalacturonic acid ((GalA)₂) and trigalacturonic acid ((GalA)₃) into the catalytic site of polygalacturonases have been performed to understand their binding modes. nih.gov These computational approaches utilize force fields specifically parameterized for carbohydrates to accurately model the potential energy surface of the molecule.
The following table summarizes key parameters often investigated in the conformational analysis of oligosaccharides like galacturonan DP3 through molecular modeling:
| Parameter | Description | Typical Method of Investigation |
| Glycosidic Torsion Angles (φ/ψ) | The dihedral angles around the glycosidic bond that determine the relative orientation of the monosaccharide units. | Molecular Mechanics (MM), Molecular Dynamics (MD) Simulations |
| Intramolecular Hydrogen Bonds | Hydrogen bonds formed between hydroxyl and carboxyl groups within the oligosaccharide chain, which stabilize specific conformations. | MD Simulations, Quantum Mechanics (QM) Calculations |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecular structures, used to assess conformational stability and flexibility. nih.gov | MD Simulations |
| Potential Energy Surface | A map of the energy of the molecule as a function of its geometry, revealing low-energy (and therefore more probable) conformations. | MM and QM Calculations |
These computational studies provide a detailed picture of the conformational preferences of galacturonan DP3, which is essential for understanding its substrate specificity and interaction with other biological macromolecules.
Advanced Techniques for Glycosidic Bond Stereochemistry and Methyl/Acetyl Esterification Profiling
The precise structural definition of galacturonan oligosaccharide DP3 requires not only the determination of its sequence and linkage but also the unambiguous assignment of the stereochemistry of its glycosidic bonds and the identification of any modifications, such as methyl or acetyl esterification.
Glycosidic Bond Stereochemistry:
The α-anomeric configuration of the glycosidic linkages in galacturonan DP3 is a defining feature. While Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining anomeric configuration, advanced mass spectrometry techniques have emerged as powerful complementary tools. fiveable.me
One such innovative approach involves tandem mass spectrometry (MS/MS) coupled with ion mobility spectrometry (IM-MS). nih.gov This technique has demonstrated that a "memory" of the anomeric configuration (α vs. β) is retained in the fragments generated during gas-phase glycosidic bond fragmentation. nih.gov This allows for the differentiation of α- and β-linkages in underivatized oligosaccharides. Quantum mechanical calculations can further support these experimental findings by providing insights into the geometries of the distinct anomeric fragment ions. nih.gov
The following table outlines advanced techniques for the determination of glycosidic bond stereochemistry:
| Technique | Principle | Application to Galacturonan DP3 |
| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Correlates nuclear spins to reveal through-bond and through-space connectivities, including the anomeric proton and carbon signals characteristic of α or β configurations. fiveable.me | Unambiguously confirms the α-1,4 linkages. |
| Tandem Mass Spectrometry (MS/MS) | Fragments the parent ion to generate characteristic product ions that can be indicative of the glycosidic linkage. fiveable.me | Provides sequence and linkage information. |
| Ion Mobility-Mass Spectrometry (IM-MS) | Separates ions based on their size, shape, and charge, allowing for the differentiation of isomeric structures, including anomers. nih.gov | Distinguishes between α- and β-anomers of fragmented oligosaccharides. |
| IR-MS Action Spectroscopy | Measures the infrared spectrum of mass-selected ions, which can be sensitive to the stereochemistry of the molecule. nih.gov | Provides further evidence for the anomeric configuration of fragment ions. |
Methyl/Acetyl Esterification Profiling:
Pectins, the parent polymers of galacturonan oligosaccharides, are often subject to methyl esterification at the C-6 carboxyl group and O-acetylation at the O-2 and/or O-3 positions of the galacturonic acid residues. researchgate.net While galacturonan DP3 is typically considered in its unesterified form, the analytical techniques used to profile these modifications in larger pectins are applicable to its analysis to confirm the absence or presence of such groups.
NMR spectroscopy is highly effective in identifying and locating acetyl and methyl esters. The proton signals of acetyl groups appear in a distinct region of the ¹H NMR spectrum (around 2.0-2.25 ppm), and the specific chemical shifts can indicate their position (O-2 or O-3). researchgate.net Two-dimensional NMR techniques are then used to unambiguously assign these signals to specific residues within the oligosaccharide chain. researchgate.net
Mass spectrometry also plays a crucial role in profiling esterification. The mass shift corresponding to the addition of a methyl or acetyl group can be readily detected. Fragmentation patterns in MS/MS can help to localize these modifications along the oligosaccharide backbone.
The following table summarizes techniques for esterification profiling:
| Technique | Modification Detected | Information Provided |
| 1D and 2D NMR Spectroscopy | Methyl and Acetyl Esters | Identification, localization (O-2 vs. O-3 for acetyl), and quantification of ester groups. researchgate.net |
| Mass Spectrometry (ESI-MS, MALDI-TOF MS) | Methyl and Acetyl Esters | Detection of the presence and number of ester groups based on mass increment. fiveable.me |
| Tandem Mass Spectrometry (MS/MS) | Methyl and Acetyl Esters | Localization of ester groups on specific monosaccharide residues through fragmentation analysis. fiveable.me |
These advanced analytical methodologies provide a comprehensive toolkit for the sophisticated structural elucidation of galacturonan oligosaccharide DP3, ensuring a precise understanding of its conformational properties and chemical structure.
Mechanistic Investigations of Biological Activities of Galacturonan Oligosaccharides Dp3 Excluding Clinical Human Trials
Cellular Signaling Pathways Modulated by Galacturonan Oligosaccharides DP3
The biological effects of this compound are initiated through their interaction with cellular signaling pathways. In the context of plant biology, these molecules are recognized as damage-associated molecular patterns (DAMPs), triggering defense responses. While research in mammalian systems is less extensive, the existing studies in plants provide a foundational understanding of how these oligosaccharides can initiate intracellular events.
Ligand-Receptor Interaction Studies in Vitro
In plants, the perception of oligogalacturonides, including DP3, is primarily mediated by Wall-Associated Kinases (WAKs). rsc.org These receptor-like kinases possess an extracellular domain that directly binds to galacturonan fragments. This binding event is a critical first step in initiating a defense response against pathogens or cellular damage. WAKs function as receptors that recognize the structural patterns of these oligosaccharides, thereby translating an external signal into an intracellular response.
Intracellular Signal Transduction Cascade Elucidation
Following the binding of this compound to receptors like WAKs in plants, a cascade of intracellular signaling events is triggered. One of the earliest responses is an oxidative burst, characterized by the rapid production of reactive oxygen species (ROS). rsc.org This is often accompanied by the activation of calcium-mediated signaling pathways. rsc.org These initial events then lead to the activation of downstream defense mechanisms, including the synthesis of phytohormones such as salicylic acid and jasmonic acid, which play crucial roles in coordinating a broad-spectrum defense response. rsc.org
In Vitro Immunomodulatory Effects and Mechanistic Underpinnings
Beyond their role in plant immunity, this compound have demonstrated immunomodulatory potential in mammalian cell models. These effects are primarily observed through the modulation of cytokine production and the activity of various immune cells.
Cytokine Production Modulation in Cell Culture Models
Studies utilizing in vitro cell culture models have provided direct evidence of the immunomodulatory capacity of this compound. Specifically, trigalacturonic acid has been shown to inhibit the degranulation of mast cells. In a rat basophilic leukemia cell line (RBL-2H3), treatment with trigalacturonic acid led to a significant reduction in the release of β-hexosaminidase and histamine, key mediators of allergic and inflammatory responses. researchgate.net Furthermore, this study demonstrated that trigalacturonic acid could decrease the production of the pro-inflammatory cytokine Interleukin-4 (IL-4). researchgate.net
| Cell Line | Treatment | Observed Effect on Cytokine/Mediator Release | Reference |
| RBL-2H3 (Rat Basophilic Leukemia) | Trigalacturonic acid (DP3) | Inhibition of β-hexosaminidase and histamine release; Reduction in IL-4 production. | researchgate.net |
Immune Cell Activation and Differentiation Processes in Vitro
The influence of this compound extends to the activation and differentiation of other immune cells. While direct studies on T-cell or macrophage activation by this compound are limited, the observed modulation of cytokine production suggests a potential to influence the broader immune landscape. For instance, the reduction in IL-4, a key cytokine in T helper 2 (Th2) cell differentiation, hints at a possible role in skewing immune responses.
Interactions with Microbial Systems and Prebiotic Potential
This compound can also exert significant effects on microbial communities, particularly within the gastrointestinal tract. Their interactions with pathogenic and beneficial bacteria underscore their prebiotic potential.
One of the notable effects of this compound is their ability to interfere with the adhesion of pathogenic bacteria to intestinal cells. In vitro studies have demonstrated that acidic oligosaccharides, with trigalacturonic acid being the most potent, can effectively block the adherence of various enteropathogenic microorganisms to human intestinal mucosa. This anti-adhesive property is a crucial aspect of their protective effect against gastrointestinal infections.
While specific data on the fermentation of this compound by probiotic bacteria such as Bifidobacterium and Lactobacillus is not extensively detailed in the available literature, pectic oligosaccharides in general are known to be fermented by the gut microbiota. This fermentation process typically leads to the production of short-chain fatty acids (SCFAs), such as butyrate, propionate, and acetate, which are beneficial for gut health. Pectic oligosaccharides have been shown to increase the numbers of beneficial bacteria like Bifidobacterium and Eubacterium rectale, a known butyrate producer.
| Microbial Interaction | In Vitro Model | Observed Effect |
| Pathogen Adhesion | HEp-2 cells and human intestinal mucosa | Trigalacturonic acid showed the most potent ability to block the adherence of enteropathogenic microorganisms. |
Selective Fermentation by Gut Microbiota in In Vitro Assays
In vitro studies using human fecal inocula have demonstrated that pectic oligosaccharides (POS), including short-chain variants, are fermented by the gut microbiota, leading to changes in bacterial populations and the production of beneficial metabolites. While research specifically isolating this compound is limited, studies on mixed pectic oligosaccharide fractions provide insights into their prebiotic potential.
Fermentation of POS has been shown to particularly encourage the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus. nih.govfrontiersin.org For instance, a study on pectic oligosaccharides derived from orange peel waste observed that their fermentation led to a significant increase in the populations of bifidobacteria and lactobacilli. nih.gov The fermentation process results in the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, which are crucial for gut health. nih.govresearchgate.net
The selectivity of fermentation can be influenced by the degree of polymerization. One study investigating oligogalacturonides found that while most pectic oligosaccharides supported the growth of the Bacteroides-Prevotella group, oligogalacturonides with an average DP of 5 did not cause a significant increase in this group. nih.gov This suggests that shorter-chain oligogalacturonides may exhibit distinct fermentation profiles. The most selective substrates for promoting bifidobacteria in that study were neutral pectic oligosaccharides like oligoarabinosides and oligogalactosides. nih.gov
Table 1: Impact of Pectic Oligosaccharide (POS) Fermentation on Gut Microbiota in In Vitro Models
| Bacterial Group | Observed Effect of POS Fermentation | Reference |
|---|---|---|
| Bifidobacterium spp. | Population Increased | nih.govnih.gov |
| Lactobacillus spp. | Population Increased | nih.govfrontiersin.org |
| Bacteroides-Prevotella group | Population Increased (except with OGs of avg. DP5) | nih.gov |
Antimicrobial Activity Mechanisms Against Specific Pathogens (in vitro)
Galacturonan oligosaccharides have demonstrated direct antimicrobial properties against certain pathogens in in vitro settings. This activity is distinct from the indirect inhibition of pathogens in the gut via SCFA production.
A notable example is the direct antifungal activity against plant pathogens. A study utilizing a mixture of oligogalacturonides, confirmed to contain DP3, demonstrated significant inhibition of mycelial growth of the soil-borne fungus Rhizoctonia solani AG-4HGI. mdpi.com The research showed that even at a low concentration of 10 mg/L, the oligogalacturonide mixture effectively suppressed the pathogen's growth on a culture medium. mdpi.com Interestingly, the inhibitory effect did not show a dose-dependent increase at concentrations between 50 and 400 mg/L, suggesting that a saturation point for the mechanism is reached at a relatively low concentration. mdpi.com
While the precise mechanism was not elucidated, the findings indicate that oligogalacturonides can directly interfere with the growth processes of this fungal pathogen. In studies involving the larger polymer, polygalacturonic acid, it showed limited antimicrobial effects on its own against biofilms of human pathogens but acted synergistically when combined with other agents like caprylic acid. frontiersin.org
Table 2: In Vitro Antimicrobial Activity of an Oligogalacturonide Mixture Containing DP3
| Pathogen | Assay | Finding | Concentration | Reference |
|---|
Plant-Associated Biological Functions of this compound
This compound are potent signaling molecules in plants, acting as Damage-Associated Molecular Patterns (DAMPs). They are released from the plant cell wall's pectin (B1162225) component during physical damage or pathogen attack and subsequently trigger defense responses and regulate development. nih.govfrontiersin.org
This compound function as active elicitors of plant defense mechanisms. nih.govpnas.org When recognized by the plant, these trimers can induce a cascade of defense signaling pathways. A transcriptomic analysis of Arabidopsis thaliana seedlings treated with DP3 trimers revealed a significant activation of genes involved in plant defense and phytohormone signaling. nih.gov This genetic reprogramming enhances the plant's resistance to necrotrophic pathogens. nih.gov
The signaling cascade initiated by oligogalacturonides involves the production of reactive oxygen species (ROS), the deposition of callose to reinforce cell walls, and the activation of hormone pathways, including those for salicylic acid (SA) and jasmonic acid (JA), which are crucial for orchestrating immune responses. frontiersin.orgnih.gov Although some studies suggest that the elicitor activity of shorter oligogalacturonides like DP3 may be weaker or less sustained than that of longer chains (DP 10-15), they are nevertheless recognized as clear activators of plant defense systems. frontiersin.org
Beyond defense, this compound play a regulatory role in plant growth and development, often acting as an antagonist to auxin, a key plant growth hormone. frontiersin.org The same transcriptomic study in Arabidopsis thaliana that showed an upregulation of defense genes also demonstrated a simultaneous and clear down-regulation of genes and gene sets associated with growth and development. nih.gov This antagonistic effect on growth-related gene expression manifests physically, leading to stunted seedling growth. nih.gov This trade-off between growth and defense is a well-established concept in plant biology, and this compound appears to be a key signaling molecule in mediating this balance.
Enzyme Inhibition and Activation Studies
The biological activity of oligogalacturonides is intrinsically linked to the enzymes that produce and degrade them, primarily glycosyl hydrolases such as polygalacturonases (PGs).
Current research indicates that this compound are the products of glycosyl hydrolase activity rather than direct inhibitors of these enzymes. Fungal pathogens secrete endo-polygalacturonases (EC 3.2.1.15) to break down the plant cell wall's pectin into smaller oligomers, including trigalacturonic acid (DP3). uj.ac.za
The primary mechanism of inhibition reported in this system involves a separate class of proteins produced by plants called polygalacturonase-inhibiting proteins (PGIPs). nih.govnih.gov PGIPs bind to fungal PGs and inhibit their catalytic activity. nih.govwikipedia.org This inhibition serves a dual purpose: it slows the degradation of the plant cell wall, thus impeding the pathogen, and it influences the profile of the oligogalacturonides that are released. By limiting the complete breakdown of pectin, the action of PGIPs favors the accumulation of longer-chain, elicitor-active oligogalacturonides. nih.govnih.govnih.gov Therefore, the regulation of glycosyl hydrolase activity in this context is not a direct feedback inhibition by the DP3 product but is mediated by the interaction of the enzyme with a specific inhibitor protein (PGIP).
Modulation of Glycosyltransferase Activity
Galacturonan oligosaccharides with a degree of polymerization of three (DP3), also known as trigalacturonic acid, have been investigated for their potential to modulate the activity of glycosyltransferases. These enzymes play a crucial role in the synthesis of complex carbohydrates by catalyzing the transfer of sugar moieties from an activated donor sugar onto a specific acceptor molecule. The interaction of this compound with these enzymes can lead to either the utilization of the oligosaccharide as a substrate for chain elongation or the modulation of the enzyme's catalytic activity through other mechanisms.
Role as an Acceptor Substrate
Research on plant cell wall biosynthesis has provided significant insights into the role of galacturonan oligosaccharides as substrates for specific glycosyltransferases. In particular, studies on Arabidopsis thaliana have identified a family of galacturonosyltransferases (GAUTs) responsible for the synthesis of homogalacturonan, a major component of pectin.
A key study demonstrated that various GAUTs, including GAUT1, GAUT10, GAUT11, GAUT13, and GAUT14, as well as the GAUT1:GAUT7 complex, can utilize oligogalacturonides as acceptor substrates to synthesize polymeric homogalacturonan in vitro nih.gov. While this particular study utilized oligogalacturonides with a degree of polymerization ranging from 7 to 23, it establishes the principle that these enzymes can recognize and elongate pre-existing galacturonan chains. This suggests that shorter oligomers, such as DP3, could potentially serve as acceptor substrates for these or similar glycosyltransferases, thereby being incorporated into growing polysaccharide chains. The ability of these enzymes to act on oligosaccharide acceptors indicates a mechanism by which the cell can modify and expand existing pectin structures within the cell wall.
The specific activities of these galacturonosyltransferases vary, with GAUT14 and the GAUT1:GAUT7 complex exhibiting the highest activity in elongating homogalacturonan chains nih.gov. This differential activity suggests that various GAUTs may have distinct roles in the fine-tuning of pectin structure and that their affinity for and utilization of different length oligosaccharide acceptors could be a key regulatory point in this process.
| Enzyme/Complex | Acceptor Substrate(s) | Outcome of Interaction |
| GAUT1 | Oligogalacturonides (DP 7-23) | Synthesis of polymeric homogalacturonan |
| GAUT10 | Oligogalacturonides (DP 7-23) | Synthesis of polymeric homogalacturonan |
| GAUT11 | Oligogalacturonides (DP 7-23) | Synthesis of polymeric homogalacturonan |
| GAUT13 | Oligogalacturonides (DP 7-23) | Synthesis of polymeric homogalacturonan |
| GAUT14 | Oligogalacturonides (DP 7-23) | Synthesis of polymeric homogalacturonan |
| GAUT1:GAUT7 Complex | Oligogalacturonides (DP 7-23) | Synthesis of polymeric homogalacturonan |
While direct experimental data focusing exclusively on this compound as an acceptor for a wide range of glycosyltransferases is limited, the existing research on longer-chain oligogalacturonides provides a strong foundation for its potential role as a substrate in pectin biosynthesis. Further research is necessary to elucidate the specific kinetics and affinity of various glycosyltransferases for trigalacturonic acid and to explore its potential modulatory effects on other classes of glycosyltransferases beyond those involved in plant cell wall synthesis.
Emerging Applications and Biotechnological Potentials of Galacturonan Oligosaccharides Dp3 Excluding Clinical Applications
Food Science and Functional Ingredient Development (Non-Clinical Focus)
The application of Galacturonan Oligosaccharides DP3 in food science is an area of growing interest, primarily centered on its potential as a functional ingredient. Unlike its parent polymer, pectin (B1162225), which is widely used for its gelling and thickening properties, the short-chain DP3 variant offers different functionalities. taylorfrancis.comnih.gov
The stability of pectic oligosaccharides (POS), including DP3, is a critical factor for their incorporation into food products. Their stability is influenced by the processing conditions they are subjected to, such as temperature and pH. Generally, oligosaccharides are more water-soluble and less viscous than their parent polysaccharides. preprints.org Research on POS suggests that their beneficial prebiotic effects are dependent on their chemical and physical characteristics. researchgate.net
While specific stability data for isolated DP3 is limited, general knowledge of pectin chemistry suggests that the glycosidic bonds in Galacturonan Oligosaccharides are susceptible to hydrolysis under harsh acidic conditions and high temperatures. However, they are expected to show reasonable stability in many food formulations. Pectin-derived oligosaccharides are seen as potential functional food ingredients, with enzymatic hydrolysis being a preferred method for their production to ensure controlled and specific products. nih.govfrontiersin.org
Table 1: Comparative Properties of Pectin vs. Pectic Oligosaccharides (POS) in Food Systems
| Property | High-Methoxyl Pectin | Low-Methoxyl Pectin | Pectic Oligosaccharides (including DP3) |
| Primary Function | Gelling agent (with sugar and acid), thickener | Gelling agent (with calcium ions) | Functional ingredient (e.g., prebiotic) |
| Viscosity | High | High | Low |
| Gelling Ability | Strong, forms gels | Strong, forms gels | Generally does not form gels |
| Solubility | Soluble, forms viscous solutions | Soluble, forms viscous solutions | Highly soluble, low viscosity |
| Molecular Weight | High | High | Low |
This table provides a generalized comparison. Properties of POS can vary with the degree of polymerization and esterification.
Rheology, the study of the flow of matter, is crucial in food science for determining texture and stability. taylorfrancis.com High molecular weight pectins are key players in creating the desired texture in products like jams and jellies due to their ability to form extensive gel networks. nih.govresearchgate.net These networks are formed through hydrogen bonding and hydrophobic interactions for high-methoxyl pectins, or via calcium bridges for low-methoxyl pectins. nih.gov
In stark contrast, this compound, due to its very short chain length, does not possess the ability to form such extensive networks. Therefore, it does not function as a gelling or significant thickening agent. nih.gov Its contribution to the rheology of a food system would be minimal, primarily affecting the viscosity slightly, an effect more akin to that of simple sugars. Studies on pectin gels have shown that the addition of mono- and disaccharides can influence the effective viscosity, and a similar, non-gelling effect would be expected from DP3. scispace.com Its application would, therefore, not be for texture modification but rather for its functional properties without negatively impacting the desired viscosity or gel structure provided by other hydrocolloids.
Agricultural and Plant Biotechnology Innovations
In agriculture, oligogalacturonides are recognized as Damage-Associated Molecular Patterns (DAMPs). mdpi.comnih.gov These molecules are released from the plant cell wall during pathogen attack or mechanical damage and can trigger the plant's innate immune system. frontiersin.orgfrontiersin.org The biological activity of these OGs is, however, highly dependent on their degree of polymerization (DP).
Oligogalacturonides can act as potent biostimulants, modulating plant growth and development, often through interaction with hormonal pathways like auxin. frontiersin.org While OGs with a DP of 10-15 are often cited as the most active for inducing defense responses, shorter oligomers can also influence developmental processes. frontiersin.orgfrontiersin.org For example, OGs have been shown to promote cytokinin-induced shoot formation in tobacco explants. nih.gov
However, the efficacy of DP3 as a biostimulant appears to be limited or context-dependent. Some research has utilized trigalacturonic acid (DP3) as a negative control in experiments, as it failed to induce defense gene expression that was observed with longer-chain OGs. oup.com This suggests that the signaling pathways for growth regulation and defense may have different structural requirements for OG elicitors.
The primary agricultural application of OGs is in stimulating plant defense mechanisms to protect against pests and diseases, forming a cornerstone of biocontrol strategies. mdpi.comnih.govnih.gov When pathogens secrete enzymes like polygalacturonases to break down the plant cell wall, the released OGs can be recognized by plant receptors (e.g., Wall-Associated Kinases), triggering a defense response. frontiersin.orgmdpi.com This response can include the production of reactive oxygen species, phytoalexins, and pathogenesis-related proteins. frontiersin.orgoup.com
The degree of polymerization is a critical factor for this elicitor activity. A DP between 10 and 15 is often considered optimal for inducing strong defense responses against fungal pathogens like Botrytis cinerea. frontiersin.orgoup.com Studies have shown that these longer chains are effective in protecting plants. frontiersin.orgoup.com In contrast, short-chain OGs like DP3 have been shown to be ineffective at inducing the expression of certain defense genes. oup.com However, some research indicates that even smaller fragments, like trimers, may play a role in immunity under certain conditions. nih.gov OGs have also been explored for enhancing resistance against insect pests, such as aphids, by activating plant defenses. nih.gov The development of integrated pest management (IPM) strategies increasingly incorporates such biocontrol agents to reduce reliance on chemical pesticides. auburn.eduucanr.edu
Table 2: Reported Biological Activities of Oligogalacturonides (OGs) in Plants by Degree of Polymerization (DP)
| Degree of Polymerization (DP) | Reported Biological Activity | Reference(s) |
| DP 3 | Used as a negative control; does not induce certain defense genes in Arabidopsis. | oup.com |
| DP 7-15 | Stimulated defense enzyme activity in alfalfa. | mdpi.com |
| DP 10-15 | Considered optimal for eliciting defense responses (e.g., phytoalexin accumulation). | frontiersin.orgfrontiersin.orgoup.com |
| DP 10-15 | Induces production of ROS and ET in A. thaliana. | mdpi.com |
| DP 12-14 | Most active in altering tobacco TCL explant morphogenesis. | nih.gov |
| DP 1-16 | Mixture showed partial protection of wheat against powdery mildew. | biorxiv.org |
Materials Science and Biomedical Engineering Applications (Conceptual/In Vitro Modeling)
The use of natural biopolymers in materials science and biomedical engineering is a rapidly expanding field due to their biocompatibility, biodegradability, and sustainability. nih.govmdpi.comyoutube.com While research has heavily focused on large polysaccharides like pectin, chitosan, and alginate for creating hydrogels and scaffolds, there is conceptual potential for using well-defined oligosaccharides like DP3. nih.govnih.gov
Pectin-based hydrogels are versatile and can be formed through ionic crosslinking or other methods, making them suitable for various applications, including as carriers for agricultural nutrients. nih.govresearchgate.net The properties of these hydrogels depend on the characteristics of the pectin used. nih.gov
Conceptually, this compound could serve as a precise building block or cross-linking agent in the design of advanced biomaterials. Its small, uniform size and known chemical structure, featuring carboxyl and hydroxyl groups, offer the potential for creating highly defined hydrogels with specific and reproducible properties. These could be engineered for applications requiring precise control over mesh size, degradation rate, and the presentation of bioactive signals. While current research primarily utilizes the larger pectin polymer for forming the bulk of the material structure, the incorporation or self-assembly of short, functional units like DP3 represents a future direction for creating next-generation "smart" biomaterials. scilit.com
Hydrogel and Biomaterial Fabrication
The application of galacturonan oligosaccharides, particularly those with a low degree of polymerization (DP) such as DP3, in the fabrication of hydrogels and other biomaterials is an emerging area of research. These oligosaccharides are derived from pectin, a complex polysaccharide found in plant cell walls, through enzymatic or chemical hydrolysis. nih.govmdpi.com The resulting oligomers retain the biocompatibility and biodegradability of pectin while offering unique physicochemical properties due to their smaller size. mdpi.comnih.gov
Hydrogels are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water or biological fluids. nih.gov The fabrication of hydrogels from pectin-derived oligosaccharides often involves the chemical modification of the galacturonic acid backbone to introduce cross-linking sites. For instance, polygalacturonic acid (PGA), the main component of pectin, can be functionalized and then cross-linked to form hydrogels. nih.gov While research often focuses on the parent polymer, the principles can be extended to its low-molecular-weight oligosaccharides.
One approach involves grafting molecules like cysteine onto PGA to introduce thiol groups. These modified polymers can then be cross-linked via disulfide bond formation under physiological conditions, resulting in a hydrogel. nih.gov The properties of such hydrogels, including their swelling ratio, mechanical strength, and degradation rate, can be tuned by controlling the degree of modification and cross-linking density. nih.govnih.gov Although studies specifically detailing the use of purified this compound in this context are limited, the characteristics of low molecular weight pectic oligosaccharides suggest their potential as building blocks for such biomaterials. researchgate.net
The potential of these biomaterials is significant, particularly in tissue engineering, where they can act as scaffolds that mimic the natural extracellular matrix, supporting cell adhesion and proliferation. nih.gov The inherent bioactivity of pectic oligosaccharides may further enhance the functionality of these scaffolds.
| Property | Description | Source |
| Source Material | Pectin from sources like citrus peels and apple pomace. mdpi.com | mdpi.com |
| Key Component | α-1,4-linked D-galacturonic acid units. nih.gov | nih.gov |
| Production Method | Enzymatic hydrolysis or chemical degradation (e.g., using trifluoroacetic acid). mdpi.comnih.gov | mdpi.comnih.gov |
| Biocompatibility | Generally considered biocompatible and non-toxic, inherited from the parent pectin. mdpi.comnih.gov | mdpi.comnih.gov |
| Biodegradability | Expected to be biodegradable, which is advantageous for temporary scaffolds in tissue engineering. nih.gov | nih.gov |
Components in Advanced Delivery Systems (in vitro/conceptual)
Galacturonan oligosaccharides, including the DP3 variant, are being explored conceptually and in in vitro studies as components of advanced drug delivery systems. Their small size, water solubility, and potential for specific biological interactions make them attractive candidates for designing sophisticated delivery vehicles such as nanoparticles and responsive hydrogels. nih.govmdpi.com
Pectin and its derivatives have been successfully formulated into nanoparticles for drug delivery. mdpi.com These nanoparticles can be fabricated through methods like polyelectrolyte complexation, where the negatively charged galacturonic acid residues of the oligosaccharide interact with a positively charged polymer. mdpi.com Such systems are conceptualized to encapsulate therapeutic agents, protecting them from degradation and enabling targeted release. The surface properties of these nanoparticles can be further modified to enhance their stability and interaction with specific cells or tissues.
In vitro studies on hydrogels made from pectin-related materials have demonstrated their potential for controlled drug release. For example, a hydrogel synthesized from polygalacturonic acid was shown to release a model drug in a sustained manner. nih.gov The release kinetics can be influenced by the hydrogel's properties, such as its mesh size and the nature of the cross-links. nih.gov The incorporation of low molecular weight oligosaccharides like DP3 could potentially modulate these release profiles due to their influence on the hydrogel network structure.
Conceptually, the biological activities of galacturonan oligosaccharides could be harnessed to create "smart" delivery systems. For instance, their recognition by specific cell surface receptors could be exploited for targeted drug delivery to particular cell types. While in-depth in vitro studies focusing solely on this compound for these applications are not widely reported, the foundational research on pectin and mixed pectic oligosaccharides provides a strong basis for their future development in this field. mdpi.comnih.gov
| Delivery System Type | Fabrication Principle (Conceptual) | Potential Advantages | Relevant Research Findings (General) |
| Nanoparticles | Polyelectrolyte complexation of galacturonan oligosaccharides with a cationic polymer. mdpi.com | Encapsulation of drugs, potential for targeted delivery. mdpi.com | Pectin-based nanoparticles have been developed for drug delivery applications. mdpi.com |
| Responsive Hydrogels | Cross-linking of functionalized oligosaccharides; release triggered by environmental stimuli (e.g., pH, enzymes). nih.gov | Controlled and site-specific drug release. nih.gov | Polygalacturonic acid hydrogels have shown sustained drug release in vitro. nih.gov |
Enzymatic Degradation and Metabolic Pathways of Galacturonan Oligosaccharides Dp3
Characterization of Microbial Degradation Enzymes and Their Specificity
Microorganisms, particularly fungi and bacteria, have evolved a diverse array of enzymes to degrade pectic substances for nutrition. nih.gov The primary enzymes involved in the degradation of galacturonan chains are polygalacturonases (PGs), which belong to the glycoside hydrolase (GH) family 28. google.com PGs catalyze the hydrolytic cleavage of α-1,4-glycosidic bonds within the polygalacturonic acid backbone. google.comwikipedia.org
Microbial PGs are broadly classified into two main groups based on their mode of action:
Endo-polygalacturonases (Endo-PGs): These enzymes cleave the internal glycosidic bonds of the polygalacturonan chain in a random fashion, leading to the production of a mixture of oligogalacturonides of various lengths, including DP3. wikipedia.org
Exo-polygalacturonases (Exo-PGs): These enzymes act on the non-reducing end of the polymer, sequentially releasing monosaccharide units of galacturonic acid. wikipedia.org
The efficiency of these enzymes is often dependent on the length of the polysaccharide chain, with very short chains like digalacturonic acid and very long chains being hydrolyzed at lower rates. wikipedia.org Trigalacturonic acid itself serves as a substrate for characterizing and differentiating between endo- and exo-polygalacturonases. amerigoscientific.comusbio.net For instance, the degradation of DP3 by an exo-PG would yield a molecule of galacturonic acid and one of digalacturonic acid.
Fungi such as Aspergillus niger and bacteria like Bacillus subtilis and Erwinia carotovora are known producers of polygalacturonases. nih.govwikipedia.org In some marine bacteria, a distinct pathway has been identified where glycoside hydrolases from families GH28 and GH105 work together to completely break down pectin-derived oligosaccharides into monosaccharides. nih.gov
Table 1: Microbial Enzymes Involved in Galacturonan Oligosaccharide Degradation
| Enzyme Class | Mode of Action | Substrate Example | Products | Source Organism Examples |
|---|---|---|---|---|
| Endo-Polygalacturonase (EC 3.2.1.15) | Randomly cleaves internal α-1,4-glycosidic bonds | Polygalacturonic acid | Oligogalacturonides (including DP3) | Aspergillus niger, Erwinia carotovora nih.govwikipedia.org |
| Exo-Polygalacturonase (EC 3.2.1.67) | Cleaves α-1,4-glycosidic bonds from the non-reducing end | Polygalacturonic acid, Oligogalacturonides (DP3) | Galacturonic acid, Digalacturonic acid | Bacillus subtilis, Aspergillus niger wikipedia.org |
Identification of Plant Enzyme Systems Involved in Oligosaccharide Metabolism
Plants also possess endogenous enzyme systems capable of metabolizing galacturonan oligosaccharides. These enzymes play crucial roles in processes like fruit ripening, cell wall remodeling, and defense signaling. wikipedia.orgnih.gov Plant glycoside hydrolases are involved in the metabolism of various carbohydrates, with a majority participating in cell wall polysaccharide metabolism. nih.gov
Endogenous polygalacturonases in plants can soften fruit during ripening by degrading pectin (B1162225). wikipedia.org The partial degradation of the homogalacturonan component of pectin by these enzymes can release oligogalacturonides, which can then act as signaling molecules, or damage-associated molecular patterns (DAMPs), triggering defense responses. nih.gov For example, a polygalacturonase derived from tomatoes has been shown to release fragments that elicit wound responses. nih.gov
While the broader families of plant enzymes are known, such as the 29 families of glycoside hydrolases identified in the Arabidopsis genome, the specific enzymes responsible for the turnover of DP3 in plant cells are part of a complex metabolic network. nih.gov The addition of short-chain oligogalacturonides, including trigalacturonate (DP3), has been shown to restore normal development in certain plant seedling mutants, suggesting that these molecules are active signals that can be perceived and possibly metabolized by plant cells. amerigoscientific.com
Mechanistic Studies of Glycosidic Bond Cleavage and Oligomer Processing
The enzymatic cleavage of the α-1,4-glycosidic bond in galacturonan oligosaccharides like DP3 is primarily achieved through hydrolysis, a reaction catalyzed by glycoside hydrolases such as polygalacturonase. wikipedia.orgkhanacademy.org This process involves the addition of a water molecule across the glycosidic linkage. khanacademy.org
The catalytic mechanism for many glycoside hydrolases, including PGs, typically involves acid-base catalysis. khanacademy.org In this mechanism, two critical amino acid residues in the enzyme's active site act as a proton donor and a nucleophile/base. wikipedia.org For the polygalacturonase from the fungus Fusarium moniliforme, X-ray crystallography has identified key charged amino acid residues in the active site. Specifically, Aspartic acid residue D212 acts as the general acid, donating a proton to the glycosidic oxygen, while other residues like D213 and D191 activate a water molecule for a nucleophilic attack on the anomeric carbon. wikipedia.org This concerted action results in the cleavage of the glycosidic bond. wikipedia.orgkhanacademy.org
The hydrolysis can proceed through different stereochemical outcomes, resulting in either retention or inversion of the anomeric configuration. This is dependent on the specific mechanism employed by the enzyme family. Non-enzymatic cleavage can also occur, for instance, through the action of hydroxyl free radicals which can induce hydrogen abstraction and lead to the breakage of the glycosidic bond, but enzymatic processes are far more specific and controlled. researchgate.net
Fate of Degradation Products in In Vitro and Cellular Biological Systems
The degradation of galacturonan oligosaccharide DP3 results in smaller, metabolizable units. The complete enzymatic hydrolysis of trigalacturonic acid yields three molecules of D-galacturonic acid. In biological systems, these degradation products are taken up by cells and enter central metabolic pathways.
In microbial systems, the fate of the degradation products is well-documented. For example, in a marine bacterium, the breakdown of pectin and its oligomers liberates galacturonate and another key intermediate, 5-keto-4-deoxyuronate (DKI). nih.gov These monosaccharides are then transported from the periplasm into the cytoplasm, where they are further metabolized. nih.gov In engineered Saccharomyces cerevisiae, D-galacturonic acid can be reduced to L-galactonate, demonstrating its entry into specific biotransformation pathways. nih.gov
In vitro fermentation studies using human gut microbiota have shown that complex polysaccharides can be degraded into oligosaccharides and subsequently fermented to produce short-chain fatty acids like acetate, propionate, and butyrate. nih.gov While specific studies on the fermentation of pure DP3 by gut microbes are less common, it is expected that the resulting galacturonic acid would be similarly metabolized by pectin-degrading bacteria in the gut.
The uptake of oligosaccharides and their degradation products into cells is a regulated process. In bacteria, specific transport systems, such as TRAP transporters, are proposed to import molecules like galacturonic acid and DKI into the cytoplasm. nih.gov In eukaryotic cells, the internalization of molecules can occur via various mechanisms, including endocytosis, which is influenced by the physicochemical properties of the molecule. nih.gov
Table 2: Degradation Products of Galacturonan Oligosaccharides and Their Metabolic Fate
| Initial Substrate | Degradation Product(s) | Biological System | Metabolic Fate |
|---|---|---|---|
| Galacturonan Oligosaccharide DP3 | Galacturonic acid, Digalacturonic acid | Microbial (Exo-PG action) | Further degradation to galacturonic acid |
| Oligogalacturonides | Galacturonic acid, 5-keto-4-deoxyuronate (DKI) | Marine Bacterium (Pseudoalteromonas sp.) | Transport into cytoplasm for central metabolism nih.gov |
| D-Galacturonic acid | L-Galactonate | Engineered Yeast (Saccharomyces cerevisiae) | Biotransformation product nih.gov |
Future Directions and Research Challenges in Galacturonan Oligosaccharide Dp3 Studies
Development of Novel and Sustainable Synthetic and Biotechnological Production Methodologies
The generation of pure and well-defined Galacturonan Oligosaccharide DP3 is a primary challenge for advancing research. Current production methods often rely on the hydrolysis of pectin (B1162225) from agro-industrial byproducts, which, while sustainable, can result in complex mixtures of oligosaccharides that are difficult to separate. rsc.org Future research must focus on developing more precise, sustainable, and economically viable production strategies.
Biotechnological Approaches: Enzymatic hydrolysis is a favored method for producing oligo-galacturonides (OGalA) as it operates under mild conditions and can yield mixtures in a narrow range of polymerization degrees. rsc.org The use of specific enzymes like endopolygalacturonases allows for the targeted breakdown of polygalacturonic acid. biosynth.com However, commercial enzyme preparations may contain side-enzymes that lead to a heterogeneous mix of oligosaccharides. rsc.org A key future direction is the discovery and engineering of highly specific glycoside hydrolases that can precisely cleave pectin to yield high concentrations of DP3. The use of microbial sources for these enzymes presents a promising and scalable biotechnological route. nih.gov
Sustainable Sourcing: A significant push is towards utilizing agricultural by-products such as citrus peels, apple pomace, sugar beet pulp, and passion fruit peels as raw materials. mdpi.comnih.govresearchgate.net This approach aligns with circular economy principles, reducing waste while creating valuable compounds. researchgate.net The challenge lies in developing efficient and clean extraction and purification technologies to isolate DP3 from these complex starting materials without using harsh chemicals. rsc.org
Chemical Synthesis: While enzymatic methods are prevalent, chemical synthesis offers a pathway to creating structurally precise oligosaccharides. nih.gov Advanced strategies like solid-phase synthesis can streamline the process, eliminating the need for intermediate purification steps. nih.govresearchgate.net The development of automated chemical oligosaccharide synthesis could make these complex molecules more accessible for research, though it remains a specialized and often costly endeavor. nih.gov The synthesis of more stable analogues, such as C-oligosaccharides where the interglycosidic oxygen is replaced by a methylene (B1212753) group, represents a novel frontier for creating functionally enhanced molecules. nih.gov
| Production Method | Advantages | Challenges & Future Directions | Key Raw Materials |
| Enzymatic Hydrolysis | Mild conditions, potential for specificity. rsc.org | Enzyme cost and purity, complex product mixtures, need for novel enzymes. rsc.org | Pectin from apple, citrus, sugar beet, passion fruit. rsc.orgmdpi.comresearchgate.net |
| Chemical Hydrolysis | Established methods (e.g., acid hydrolysis). biosynth.com | Harsh conditions, low specificity, generation of by-products. | Pectin, Polygalacturonic acid. biosynth.com |
| Chemical Synthesis | High purity, structural precision, creation of novel analogues. nih.gov | Complex, multi-step processes, high cost, specialized knowledge required. nih.gov | Monosaccharide building blocks. |
| Sustainable Bioprocesses | Reduces agricultural waste, circular economy. researchgate.net | Efficient and clean purification, scaling up processes. rsc.orgresearchgate.net | Agro-industrial by-products (peels, pomace, pulp). nih.gov |
Integration of Advanced Omics Approaches for Comprehensive Biological Interaction Analysis
Understanding how Galacturonan Oligosaccharide DP3 interacts with biological systems is paramount. Advanced "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offer powerful tools to unravel these complex interactions at a systems level. nih.gov
A significant challenge in oligosaccharide research is deciphering the molecular mechanisms underlying their bioactivity. Integrated multi-omics approaches can provide a holistic view. For instance, treating a microbial community with Galacturonan DP3 and subsequently analyzing changes in gene expression (transcriptomics), protein production (proteomics), and metabolic output (metabolomics) can reveal the specific pathways and molecules affected. nih.gov
Correlation network analysis is a computational technique that can be used to infer interactions between different biological entities (e.g., specific microbes, genes, metabolites) from omics datasets. nih.gov Applying this to studies involving Galacturonan DP3 could help identify key microbial species that metabolize the oligosaccharide or pinpoint the host signaling pathways that are modulated in response. This moves beyond simple cause-and-effect observations to a more comprehensive network-level understanding of the oligosaccharide's influence.
Rational Design of Galacturonan Oligosaccharides with Tailored Functional Properties
The ability to design and synthesize oligosaccharides with specific, predetermined functions is a major goal. This requires a deep understanding of the structure-function relationship, which is currently lacking for many pectic oligosaccharides. researchgate.net The heterogeneity of enzymatically produced mixtures often complicates efforts to link a specific structure to a particular biological effect. rsc.org
Future research will focus on:
Structural Modification: Systematically modifying the core Galacturonan DP3 structure—for example, by altering the degree of methylation or acetylation—and assessing how these changes impact bioactivity. rsc.org
Synthesis of Analogues: Employing advanced chemical synthesis to create catabolically stable analogues, such as C-oligosaccharides, which are resistant to enzymatic degradation. nih.gov These stable molecules could have enhanced therapeutic potential.
Computational Modeling: Using molecular modeling and docking studies to predict how specific structural features of Galacturonan DP3 interact with target proteins, such as cell surface receptors or enzymes. This can guide the rational design of more potent and specific variants.
Translational Research: Bridging In Vitro Findings to Complex Biological Systems (Non-Human)
A critical challenge is translating promising results from simple in vitro assays to the complex environments of whole organisms. Many initial studies have used poorly characterized, complex mixtures of oligosaccharides, making it difficult to attribute effects to a specific molecule like DP3. rsc.org Future progress depends on conducting studies with highly purified and well-characterized compounds. researchgate.net
Non-human biological systems are essential for this translational step. For example, studies in plants have shown that exogenously applied oligogalacturonides can act as signaling molecules (elicitors) that trigger defense responses against pathogens and pests. mdpi.comnih.gov Research has demonstrated that oligogalacturonides can induce the deposition of callose, a physical barrier that hinders insect feeding. nih.gov Furthermore, very short fragments like tri-galacturonate have been shown to restore normal development in specific plant mutants, indicating a fundamental role in biological signaling. biosynth.com
These types of studies in non-human systems are crucial for validating in vitro findings and understanding the real-world efficacy and potential unintended effects of Galacturonan DP3. A key challenge is to carefully design these experiments to avoid issues such as negative impacts on growth that can occur from the constant activation of defense responses. nih.gov
| Research Area | Objective | Model System Example | Key Challenge |
| Plant Immunity | Investigate elicitor activity of DP3. | Arabidopsis thaliana treated with DP3 and challenged with aphids. nih.gov | Balancing defense activation with plant growth and yield. nih.gov |
| Developmental Biology | Understand role in cell signaling. | De-etiolated seedling mutants of plants. biosynth.com | Isolating the specific signaling cascade initiated by DP3. |
| Microbiome Modulation | Assess prebiotic effects. | In vitro gut fermentation models followed by animal studies. | Translating fermentation results to in vivo microbiome shifts and host benefits. |
Standardization and Harmonization of Analytical and Bioactivity Assessment Protocols in Oligosaccharide Research
The lack of standardized methods is a major impediment across the field of oligosaccharide research. researchgate.net Progress requires the harmonization of protocols for production, purification, characterization, and bioactivity assessment.
Analytical Standardization: Currently, only standards for galacturonan oligosaccharides with DP2 and DP3 are commercially available, and common analytical techniques like High-Performance Size-Exclusion Chromatography (HPSEC) often only provide an estimate of the average molecular weight of a mixture. rsc.org There is a pressing need for a wider range of pure oligosaccharide standards and the adoption of more advanced analytical methods. Techniques combining chromatography with mass spectrometry (e.g., HPAEC-PAD) or Nuclear Magnetic Resonance (NMR) spectroscopy can provide more detailed structural information, including linkage types and substitutions. rsc.org
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing the purity and polymerization degree (DP) of galacturonan oligosaccharides DP3?
- Methodological Answer: High-Performance Anion-Exchange Chromatography (HPAEC) and High-Performance Size-Exclusion Chromatography (HPSEC) are standard for determining DP distribution and purity. For example, HPAEC resolves DP3/DP4 mixtures with >99% galacturonic acid content . Fluorophore-Assisted Carbohydrate Electrophoresis (FACE) can also detect DP3 after enzymatic digestion (e.g., lichenase treatment) to validate oligosaccharide profiles .
Q. How is the α(1-4) glycosidic linkage structure of galacturonan DP3 confirmed experimentally?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D experiments like COSY, TOCSY, HSQC) is used to confirm linkage patterns. Enzymatic digestion with polygalacturonase followed by FACE or HPAEC analysis can also validate cleavage sites and DP3 release .
Q. What are common sources and preparation protocols for galacturonan DP3?
- Methodological Answer: DP3 is typically produced via controlled hydrolysis of galacturonan polysaccharides (e.g., pectin) using acid or enzymatic methods. Sodium salt forms are stabilized for storage, with purity verified via HPAEC . Transient expression systems in plants (e.g., Nicotiana benthamiana) can also synthesize DP3-containing β-glucans for functional studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for galacturonan DP3?
- Methodological Answer: Contradictions may arise from isomer-specific interactions or impurities. Use isomer-selective techniques like HPAEC-PAD to isolate DP3 isoforms . For bioactivity assays (e.g., bifidobacterial consumption studies), pair DP3 with DP5 controls to differentiate size-dependent effects . Additionally, assess radical-induced degradation (e.g., Fenton reactions) to rule out stability-related artifacts .
Q. What experimental designs are optimal for studying DP3’s role in plant cell wall dynamics?
- Methodological Answer: Combine transient expression systems (e.g., Agrobacterium-mediated gene delivery) with lichenase digestion and FACE to track DP3 synthesis in planta . For in vitro studies, simulate cell wall conditions using buffer systems with reactive oxygen species (ROS) to evaluate DP3’s antioxidant capacity .
Q. What challenges exist in synthesizing high-purity galacturonan DP3, and how are they mitigated?
- Methodological Answer: Challenges include overlapping DP profiles during hydrolysis. Optimize reaction time and enzyme/substrate ratios to maximize DP3 yield. Purification via semi-preparative HPAEC or iterative HPSEC can isolate DP3 . For synthetic approaches, use β-galactosidase transglycosylation with lactose, followed by HPSEC validation .
Q. How do methodological differences in DP3 quantification impact data interpretation?
- Methodological Answer: HPAEC quantifies absolute DP3 concentration but requires calibration standards. FACE offers high sensitivity for trace amounts but may miss non-fluorescent derivatives. Cross-validate using NMR for structural confirmation and mass spectrometry for molecular weight verification .
Q. What experimental conditions influence the stability of galacturonan DP3 during storage and analysis?
- Methodological Answer: DP3 degrades under oxidative conditions (e.g., ·OH radicals), forming random scission products. Stabilize sodium salt forms at -20°C in anhydrous buffers . Avoid freeze-drying, which may aggregate residues and reduce solubility .
Q. How can researchers investigate synergistic effects between DP3 and other oligosaccharides in microbial or plant systems?
- Methodological Answer: Co-administer DP3 with DP5 or DP7 oligosaccharides in microbial co-cultures (e.g., Bifidobacterium spp.) and monitor growth via HPLC or FACE. For plant studies, use radiolabeled DP3 to track uptake and integration into cell wall matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
